molecular formula C20H30ClN3O2S B12718979 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93823-69-9

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12718979
CAS No.: 93823-69-9
M. Wt: 412.0 g/mol
InChI Key: ZHKZEICLAIFRKI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, phenylthioacetyl chloride, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions may involve the replacement of functional groups with other groups, altering the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substituents.

    Phenylthioacetyl derivatives: Compounds containing the phenylthioacetyl group with variations in other parts of the molecule.

Uniqueness

The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

93823-69-9

Molecular Formula

C20H30ClN3O2S

Molecular Weight

412.0 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(2-phenylsulfanylacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H29N3O2S.ClH/c1-19(2)13-16(20(3,4)23-19)18(25)22-12-8-11-21-17(24)14-26-15-9-6-5-7-10-15;/h5-7,9-10,13,23H,8,11-12,14H2,1-4H3,(H,21,24)(H,22,25);1H

InChI Key

ZHKZEICLAIFRKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)CSC2=CC=CC=C2)C.Cl

Origin of Product

United States

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